molecular formula C10H11FO2 B581359 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one CAS No. 1208078-35-6

1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one

Cat. No. B581359
M. Wt: 182.194
InChI Key: OXTNGONZGVZSEC-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Fluoro-4-hydroxyphenyl)boronic acid” include a molecular weight of 155.91900, a molecular formula of C6H6BFO3, and it is a solid at room temperature .

Scientific Research Applications

1. Crystallography

  • Application Summary: The compound has been used in the study of crystal structures. The crystal structure of a similar compound, (E)-4-fluoro-N′-(1-(2-hydroxyphenyl)propylidene)benzohydrazide, was studied .
  • Methods of Application: The crystal structure was determined using X-ray diffraction. The crystal was a block, colorless in appearance, and measured 0.42 × 0.37 × 0.32 mm. The wavelength used was Mo K α radiation (0.71073 Å). The diffractometer used was a Bruker SMART .
  • Results: The crystal structure was solved and the data was collected. The crystal structure is monoclinic, P 2 1 / c (no. 14), with dimensions a = 14.6825 (16) Å, b = 11.7155 (11) Å, c = 8.8285 (7) Å, β = 102.753 (10)°, V = 1481.2 (2) Å 3, Z = 4 .

2. Neuropharmacology

  • Application Summary: A compound similar to “1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one”, known as 1-(2′,5′-Dihydroxyphenyl)-3-(2-fluoro-4-hydroxyphenyl)-1-propanone (RGM079), has been studied as a positive allosteric modulator of α7 nicotinic receptors with potential analgesic and neuroprotective activity .
  • Methods of Application: The compound was prepared and its biological activity was studied. The compound behaves as a potent positive allosteric modulator (PAM) of the α7 receptors .
  • Results: The compound RGM079 shows neuroprotective properties in Alzheimer’s disease-toxicity related models. It also has a balanced pharmacokinetic profile and antioxidant properties comparable or even higher than well-known natural polyphenols .

3. Boronic Acid Derivatives

  • Application Summary: A compound similar to “1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one”, known as “(2-Fluoro-4-hydroxyphenyl)boronic acid”, has been synthesized .
  • Methods of Application: The specific methods of synthesis and application are not detailed in the source .
  • Results: The compound was successfully synthesized, but the specific results or outcomes were not provided .

4. Synthesis of Thia- and Selenadiazoles

  • Application Summary: A compound similar to “1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one” has been used in the synthesis of 4-(2-Fluoro-4-hydroxyphenyl)-1,2,3-thia- and -Selenadiazoles and glycosides on their base .
  • Methods of Application: The synthesis was carried out in several stages, including the Hurd-Mori reaction and glycosylation with 1-α-bromo-2,3,4-tri-O-acetyl-D-xylopyranose .
  • Results: The synthesis resulted in the formation of previously unknown 4-(2-fluoro-4-hydroxyphenyl)-1,2,3-thia- and selenadiazoles and glycosides on their base . These compounds are expected to exhibit inhibiting activity in relation to glycerophosphotransferase, work on penetrability of cell membranes, act as antagonists of anaphylotoxin receptors, and also show antineoblastic action .

5. Boronic Acid Derivatives

  • Application Summary: A compound similar to “1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one”, known as “(2-Fluoro-4-hydroxyphenyl)boronic acid”, has been synthesized .
  • Methods of Application: The specific methods of synthesis and application are not detailed in the source .
  • Results: The compound was successfully synthesized, but the specific results or outcomes were not provided .

6. NIR Optical Carbon Dioxide Sensors

  • Application Summary: A new class of pH-sensitive indicator dyes for optical carbon dioxide sensors based on di-OH-aza-BODIPYs is presented . These colorimetric indicators show absorption maxima in the near infrared range .
  • Methods of Application: The specific methods of synthesis and application are not detailed in the source .
  • Results: The compound was successfully synthesized, but the specific results or outcomes were not provided .

Safety And Hazards

“(2-Fluoro-4-hydroxyphenyl)boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

1-(2-fluoro-4-hydroxyphenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-6(2)10(13)8-4-3-7(12)5-9(8)11/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTNGONZGVZSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=C(C=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695668
Record name 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one

CAS RN

1208078-35-6
Record name 1-(2-Fluoro-4-hydroxyphenyl)-2-methyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208078-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-fluoro-4-hydroxyphenyl)-2-methylpropan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under an argon atmosphere, dehydrated THF (5 mL; Manufactured by Kanto Chemical Co., Inc.) was added to 4-(tert-butyldimethylsilyloxy)-2-fluorobenzonitrile (14.02 g) that can be produced by the method described in Reference Example 1 or the like, and the mixture was cooled to 0° C. Subsequently, a 0.78 mol/L isopropylmagnesium bromide-THF solution (89 mL; manufactured by Kanto Chemical Co., Inc.) was added dropwise thereto. After completion of the dropwise addition, the reaction solution was stirred for 20 minutes while the temperature was raised to room temperature, copper bromide (140 mg; manufactured by Wako Pure Chemical Industries, Ltd.) was added thereto, and the reaction solution was stirred for 1.5 hours at 60° C. The reaction solution was cooled to 0° C., water (21.4 mL) and 5 mol/L hydrochloric acid (21.4 mL) were added thereto, and the reaction solution was stirred to 6 hours at 60° C. 5 mol/L hydrochloric acid (21 mL) was further added, and the reaction solution was stirred for 13 hours at 60° C. The reaction solution was cooled to room temperature, and was extracted three times with ethyl acetate. The organic layer was washed with water and brine, and was dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and n-hexane was added to the residue. Precipitates were filtered, and thus the title compound (8.69 g) was obtained.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
4-(tert-butyldimethylsilyloxy)-2-fluorobenzonitrile
Quantity
14.02 g
Type
reactant
Reaction Step One
Name
isopropylmagnesium bromide THF
Quantity
89 mL
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
reactant
Reaction Step Three
Quantity
140 mg
Type
catalyst
Reaction Step Four
Quantity
21.4 mL
Type
reactant
Reaction Step Five
Name
Quantity
21.4 mL
Type
solvent
Reaction Step Five

Citations

For This Compound
1
Citations
和田康弘 - 2018 - eprints.lib.hokudai.ac.jp
序論過活動膀胱 (Overactive Bladder, OAB) は 2002 年に国際禁制学会が定義した疾患である.[1] 過活動膀胱では, 主に蓄尿時に不髄意的に膀胱が収縮する排尿筋過活動により正常な蓄尿が…
Number of citations: 5 eprints.lib.hokudai.ac.jp

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